molecular formula C7H5FO5S B13524022 4-(Fluorosulfonyl)-2-hydroxybenzoicacid CAS No. 3324-01-4

4-(Fluorosulfonyl)-2-hydroxybenzoicacid

Cat. No.: B13524022
CAS No.: 3324-01-4
M. Wt: 220.18 g/mol
InChI Key: ZMVAMTPOVVNKFU-UHFFFAOYSA-N
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Description

4-(Fluorosulfonyl)-2-hydroxybenzoic acid is a fluorinated aromatic compound featuring a sulfonyl fluoride (-SO₂F) group at the para position and a hydroxyl (-OH) group at the ortho position relative to the carboxylic acid (-COOH) moiety. This structural arrangement confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical and chemical synthesis. The sulfonyl fluoride group is highly electrophilic, enabling participation in covalent bonding reactions, while the hydroxyl and carboxylic acid groups enhance solubility and hydrogen-bonding interactions .

Properties

CAS No.

3324-01-4

Molecular Formula

C7H5FO5S

Molecular Weight

220.18 g/mol

IUPAC Name

4-fluorosulfonyl-2-hydroxybenzoic acid

InChI

InChI=1S/C7H5FO5S/c8-14(12,13)4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11)

InChI Key

ZMVAMTPOVVNKFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid typically involves the introduction of a fluorosulfonyl group to a hydroxybenzoic acid derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the formation of the desired sulfonyl fluoride compound .

Industrial Production Methods

Industrial production methods for 4-(Fluorosulfonyl)-2-hydroxybenzoic acid may involve large-scale fluorosulfonylation reactions using specialized equipment to handle the reactive intermediates and ensure safety. The use of phase-transfer catalysis can also be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-(Fluorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

4-(Fluorosulfonyl)-2-hydroxybenzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophilic warhead, reacting with nucleophilic residues in proteins and enzymes. This interaction can lead to the modification of protein function and inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(Fluorosulfonyl)-2-hydroxybenzoic acid, highlighting differences in substituents, physical properties, and applications:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Melting Point (°C) Key Applications/Properties
4-(Fluorosulfonyl)-2-hydroxybenzoic acid 400-96-4* C₇H₅FO₅S 220.18 4-FSO₂, 2-OH, 1-COOH 183 Pharmaceutical intermediates; high electrophilicity
5-(Fluorosulfonyl)-2-hydroxybenzoic acid 400-96-4 C₇H₅FO₅S 220.18 5-FSO₂, 2-OH, 1-COOH 183 Structural isomer; similar reactivity
4-(Fluorosulfonyl)-2-methylbenzoic acid 1934400-55-1 C₈H₇FO₄S 242.25 4-FSO₂, 2-CH₃, 1-COOH Not reported Building block for organic synthesis
4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid 14463-22-0 C₉H₈ClNO₄ 229.62 4-ClCH₂CONH-, 2-OH, 1-COOH Not reported Pharmaceutical intermediate; amide functionality
4-(Diethylamino)-2-hydroxybenzoic acid 23050-90-0 C₁₁H₁₅NO₃ 209.24 4-(C₂H₅)₂N-, 2-OH, 1-COOH Not reported Basic amino group; research chemical
3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide Not provided C₁₅H₁₄BrN₃O₄S 412.25 3-Br, 2-SO₂NHAcPh, 1-COOH Not reported Antitubercular activity (sulfonamide derivative)

*Note: The CAS number 400-96-4 corresponds to the 5-(fluorosulfonyl) isomer in but is tentatively included here due to structural similarity.

Substituent Effects on Reactivity and Properties

  • Fluorosulfonyl vs. Sulfonamide/Sulfonyl Chloride : The sulfonyl fluoride group in 4-(Fluorosulfonyl)-2-hydroxybenzoic acid is more hydrolytically stable than sulfonyl chlorides (e.g., 4-Fluoro-2-methylbenzenesulfonyl chloride, ) but retains high electrophilicity, enabling "click chemistry" applications. In contrast, sulfonamide derivatives (e.g., compound 18 in ) exhibit hydrogen-bonding capacity and antimicrobial activity due to the -SO₂NH- moiety .
  • Hydroxyl vs. Methyl/Amino Groups: The hydroxyl group at position 2 enhances acidity (pKa ~1.99 predicted) and solubility in polar solvents compared to methyl-substituted analogs (e.g., 4-(Fluorosulfonyl)-2-methylbenzoic acid). Amino-substituted derivatives (e.g., 4-(Diethylamino)-2-hydroxybenzoic acid) exhibit basicity, altering their pharmacokinetic profiles .

Research Findings and Implications

  • Stability and Reactivity : The sulfonyl fluoride group’s stability under physiological conditions makes it suitable for in vivo applications, unlike sulfonyl chlorides, which require anhydrous handling .
  • Synthetic Routes : While direct synthesis data are absent, analogous compounds (e.g., ) suggest that fluorosulfonation of salicylic acid derivatives or coupling reactions with fluorosulfonylating agents (e.g., FSO₂Cl) may be viable pathways.

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